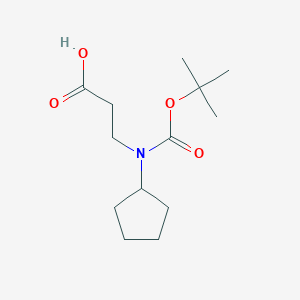

N-Boc-3-cyclopentylamino-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-8-11(15)16)10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWOCVWWQJRBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590453 | |

| Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917202-01-8 | |

| Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Constrained Amino Acids in Drug Discovery

An In-Depth Technical Guide to the Synthesis of N-Boc-3-cyclopentylamino-propionic acid

In the landscape of modern medicinal chemistry, the design of novel therapeutic agents frequently hinges on the use of non-canonical amino acids. These building blocks allow for the exploration of chemical space beyond that offered by the 20 proteinogenic amino acids, enabling the fine-tuning of peptide and small-molecule drug candidates for enhanced potency, selectivity, metabolic stability, and cell permeability. This compound is a valuable synthetic intermediate that falls into this category. The incorporation of a cyclopentyl group introduces a lipophilic and conformationally constrained element, which can be pivotal for optimizing interactions with biological targets.[1][2]

The tert-butyloxycarbonyl (Boc) protecting group provides robust protection for the nitrogen atom, which is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses and solid-phase peptide synthesis (SPPS).[3][4] This guide provides two field-proven, reliable protocols for the synthesis of this compound, focusing on the underlying chemical principles and practical considerations for researchers in drug development.

Molecular Structure and Strategic Importance

The structure of this compound is foundational to its utility.

Caption: Structure of this compound.

Synthetic Strategy 1: Reductive Amination

Reductive amination is a highly efficient and widely utilized method for forming carbon-nitrogen bonds.[5] This strategy involves the reaction of a carbonyl compound (cyclopentanone) with an amine (N-Boc-β-alanine), followed by the reduction of the intermediate iminium ion in situ.

Causality and Mechanistic Insight

The reaction proceeds in two main stages. First, the primary amine of N-Boc-β-alanine attacks the carbonyl carbon of cyclopentanone to form a hemiaminal intermediate. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. The hemiaminal then dehydrates to form a transient iminium ion.

In the second stage, a hydride reducing agent selectively reduces the C=N double bond of the iminium ion to yield the final secondary amine product. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation as it is mild enough not to reduce the starting ketone and is tolerant of the acidic conditions required for iminium ion formation.[6]

Caption: Workflow for Reductive Amination Synthesis.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add N-Boc-β-alanine (1.0 eq.). Dissolve it in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

-

Addition of Reagents: Add cyclopentanone (1.2 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirring mixture. The addition may be slightly exothermic. Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting N-Boc-β-alanine is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to ensure the carboxylic acid remains protonated.

Synthetic Strategy 2: Michael Addition

The Michael (or conjugate) addition is a cornerstone of C-C and C-heteroatom bond formation.[7][8] In this approach, a nucleophile (cyclopentylamine) adds to the β-position of an α,β-unsaturated carbonyl compound. For this synthesis, using an acrylate ester as the Michael acceptor is a common and effective choice.

Causality and Mechanistic Insight

This synthesis is a two-step process. The first step is the nucleophilic attack of the nitrogen lone pair of cyclopentylamine onto the electron-deficient β-carbon of an acrylate ester (e.g., ethyl acrylate). This forms a new C-N bond and generates an enolate intermediate, which is subsequently protonated by the solvent or during workup to give the 3-(cyclopentylamino)propionate ester.

The second step involves the protection of the newly formed secondary amine with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[3] Finally, the ester is hydrolyzed to the carboxylic acid, typically using a base like lithium hydroxide (LiOH), followed by acidic workup.

Caption: Workflow for Michael Addition Synthesis.

Detailed Experimental Protocol

-

Michael Addition: In a round-bottom flask, dissolve cyclopentylamine (1.0 eq.) in a protic solvent like ethanol. Cool the solution in an ice bath. Add ethyl acrylate (1.05 eq.) dropwise while stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Isolation of Intermediate: Remove the solvent under reduced pressure. The resulting crude ethyl 3-(cyclopentylamino)propanoate can often be used in the next step without further purification.

-

Boc Protection: Dissolve the crude intermediate in a solvent such as tetrahydrofuran (THF) or DCM. Add a base, for example, triethylamine (Et₃N, 1.5 eq.) or a saturated aqueous solution of NaHCO₃. To this biphasic or monophasic mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) and stir vigorously at room temperature for 4-12 hours.

-

Workup and Purification: After the reaction is complete (monitored by TLC), perform an aqueous workup. If using an organic solvent, wash with water and brine. If biphasic, separate the layers and extract the aqueous phase. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the resulting N-Boc protected ester by flash column chromatography (ethyl acetate/hexanes).

-

Saponification (Ester Hydrolysis): Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq.) and stir at room temperature until the ester is fully consumed (monitored by TLC).

-

Final Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH 3-4 with cold 1N HCl. The product may precipitate or can be extracted with ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield the final product.

Comparative Summary of Synthetic Routes

| Parameter | Reductive Amination | Michael Addition & Saponification |

| Key Transformation | C=O → CH-N | C=C → C(N)-C-H & R-COOR' → R-COOH |

| Primary Reagents | N-Boc-β-alanine, Cyclopentanone | Cyclopentylamine, Acrylate Ester |

| Number of Steps | One-pot reaction | 2-3 distinct steps |

| Key Reagents | NaBH(OAc)₃, Acetic Acid | (Boc)₂O, LiOH |

| Typical Solvents | DCM, DCE | Ethanol, THF, Water |

| Advantages | High atom economy, one-pot procedure | Readily available starting materials |

| Considerations | Requires careful control of pH and reducing agent addition | Multi-step process may lead to lower overall yield |

Purification and Characterization

The final product, this compound, is typically an off-white solid or a viscous oil.

-

Purification: For both methods, flash column chromatography is the most reliable method for obtaining high-purity material. A mobile phase of hexanes/ethyl acetate with 1% acetic acid is effective. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may also be possible if the product is a solid.

-

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H NMR: Expect to see characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), multiplets for the cyclopentyl protons, and signals for the methylene protons of the propionic acid backbone.

-

¹³C NMR: Will show distinct signals for the carbonyl carbons (Boc and carboxylic acid), the quaternary carbon of the Boc group, and the various aliphatic carbons.

-

Mass Spectrometry (MS): ESI-MS should show the expected [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight.

-

Purity: Purity is typically assessed by HPLC, which should show a single major peak.

-

Conclusion

Both reductive amination and Michael addition represent robust and reliable pathways for the synthesis of this compound. The choice between the two routes often depends on the availability of starting materials, desired scale, and laboratory workflow preferences. The reductive amination route offers the elegance and efficiency of a one-pot reaction, while the Michael addition approach utilizes simple, fundamental reagents in a sequential manner. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and optimize these protocols to generate this valuable building block for application in peptide synthesis and the broader field of drug discovery.[][]

References

- Organic Syntheses Procedure, (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

- Chem-Impex, (n.d.). N-Boc-3-amino-2-benzylpropionic acid.

- Chem-Impex, (n.d.). Boc-β-cyclohexyl-D-alanine.

- Chem-Impex, (n.d.). Boc-(R-3-amino-3-(3-trifluoromethylphenyl)propionic acid.

- Journal of the American Chemical Society, (2023). Selective P450 BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.

- ResearchGate, (n.d.). ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives.

- National Institutes of Health, (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.

- Frontiers, (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.

- National Center for Biotechnology Information, (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.

- Organic Chemistry Portal, (n.d.). Boc-Protected Amino Groups.

- Synple Chem, (n.d.). Available Synple Chem Reagent Cartridges.

- Sigma-Aldrich, (n.d.). Boc-b-Ala-OH.

- BOC Sciences, (n.d.). Application of Organic Synthesis in New Drug Discovery.

- BOC Sciences, (n.d.). Drug Discovery Platforms for Novel Modalities & Development.

- MDPI, (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Available Synple Chem Reagent Cartridges [synplechem.com]

- 5. mdpi.com [mdpi.com]

- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

An In-depth Technical Guide to the Chemical Properties and Applications of N-Boc-3-cyclopentylamino-propionic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Boc-3-cyclopentylamino-propionic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights, grounding claims in established chemical principles and data from analogous structures. As this molecule is a specialized research chemical, some data herein is calculated or inferred from structurally related compounds, a standard practice in the preliminary assessment of novel chemical entities.

Introduction: A Unique Building Block for Medicinal Chemistry

This compound is a non-proteinogenic β-amino acid derivative that holds significant potential as a versatile building block in medicinal chemistry and peptide science. Its structure uniquely combines a lipophilic cyclopentyl group with a protected amine and a carboxylic acid functionality. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability, solubility in organic solvents, and utility in multi-step organic syntheses, particularly in peptide synthesis where controlled, sequential reactions are paramount.[1][2] The cyclopentyl moiety introduces a degree of conformational rigidity and lipophilicity, which can be leveraged by medicinal chemists to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates, such as enhancing membrane permeability or modulating receptor binding.[3]

This guide will delve into the core chemical characteristics of this compound, offering a framework for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below.

Structural and General Information

The molecule consists of a propionic acid backbone where the amino group at the β-position is substituted with a cyclopentyl ring and protected with a Boc group.

| Property | Value / Description | Source / Method |

| IUPAC Name | 3-{amino}propanoic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₃H₂₃NO₄ | Calculated |

| Molecular Weight | 257.33 g/mol | Calculated |

| CAS Number | Not publicly available | |

| Appearance | Expected to be a white to off-white powder or crystalline solid | Inferred from analogs[1][4] |

Estimated Physicochemical Data

Direct experimental data for this specific compound is not widely available. The following properties are estimated based on its structure and data from similar N-Boc protected amino acids and cycloalkyl compounds.

| Property | Estimated Value | Rationale & Comparative Insights |

| Melting Point | 95 - 115 °C | N-Boc protected amino acids are typically crystalline solids. For comparison, N-Boc-3-amino-2-benzylpropionic acid melts at 97-105 °C[4] and Boc-3-amino-2,2-dimethyl-propionic acid melts at 115-123 °C.[1] The flexible cyclopentyl group may result in a slightly lower melting point compared to more rigid or bulkier analogs. |

| Solubility | Soluble in methanol, ethanol, chloroform, dichloromethane, ethyl acetate. Sparingly soluble in water. | The Boc group and cyclopentyl ring impart significant nonpolar character, ensuring good solubility in common organic solvents. Carboxylic acids have limited water solubility, which is further reduced by the large hydrophobic substituents. |

| pKa (Carboxylic Acid) | ~4.5 - 5.0 | The pKa of the parent propionic acid is ~4.87. The electron-donating nature of the adjacent nitrogen may slightly alter this value, but it is expected to remain in the typical range for carboxylic acids. |

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a synthetic intermediate.

Proposed Synthetic Pathway

A common and logical approach to synthesize this molecule is via a two-step process starting from β-alanine. This method provides a reliable and scalable route for laboratory synthesis.

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: A Self-Validating System

-

Reductive Amination:

-

Dissolve β-alanine in a suitable solvent system (e.g., methanol or a buffered aqueous solution).

-

Add cyclopentanone (1.0-1.2 equivalents) to the solution to form the Schiff base intermediate in situ.

-

Introduce a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity. Alternatively, catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst) can be employed.

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Work-up involves quenching the reaction, adjusting the pH to the isoelectric point to precipitate the amino acid, followed by filtration and drying.

-

-

Boc Protection:

-

Suspend the resulting 3-(cyclopentylamino)propanoic acid in a solvent mixture, typically 1,4-dioxane and water.

-

Add a base, such as triethylamine (TEA) or sodium hydroxide, to deprotonate the amino group, rendering it nucleophilic.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture, maintaining a controlled temperature (often 0 °C to room temperature).

-

Allow the reaction to stir for several hours or overnight. Progress should be monitored by TLC or LC-MS.

-

Upon completion, acidify the mixture with a weak acid (e.g., citric acid or dilute HCl) to a pH of ~3-4.

-

Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product. Purification can be achieved via column chromatography if necessary.[5]

-

Key Reactivity Profile

-

Boc Group Deprotection: The Boc group is the molecule's key tactical element. It is stable under a wide range of conditions but can be selectively and cleanly removed under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5] This regenerates the secondary amine, allowing for subsequent coupling reactions.

-

Carboxylic Acid Activation: The carboxyl group can be activated for amide bond formation using standard peptide coupling reagents. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) convert the carboxylic acid into an active ester, which readily reacts with primary or secondary amines to form peptides or other amide-containing molecules.

Caption: Key reactivity pathways of the title compound.

Analytical Characterization

While specific spectra for this compound are not published, its structure allows for a confident prediction of its key analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.

-

Boc Group: A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm.

-

Cyclopentyl Group: A series of multiplets between δ 1.5-2.0 ppm (for the CH₂ groups) and a multiplet at a slightly higher chemical shift for the CH proton attached to the nitrogen.

-

Propionic Acid Backbone: Two methylene (CH₂) groups appearing as triplets (or more complex multiplets due to potential diastereotopicity) between δ 2.5-3.5 ppm.

-

Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum would confirm the presence of all 13 carbon atoms.

-

Boc Group: Signals around δ 28 ppm (methyls) and δ 80 ppm (quaternary carbon).

-

Carbonyls: Signals around δ 155 ppm (Boc C=O) and δ 175 ppm (carboxylic acid C=O).

-

Cyclopentyl and Propionic Carbons: Signals in the aliphatic region (δ 20-60 ppm).

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be the method of choice.

-

Positive Ion Mode: The molecule would likely be detected as the protonated species [M+H]⁺ at m/z 258.34 or as a sodium adduct [M+Na]⁺ at m/z 280.32.

-

Negative Ion Mode: Detection of the deprotonated species [M-H]⁻ at m/z 256.32 is also expected.

-

Fragmentation: A characteristic loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) from the parent ion is a hallmark of N-Boc protected compounds in MS/MS analysis.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable tool for pharmaceutical development.[6] Its utility is primarily as a building block or scaffold in the synthesis of more complex molecules.

-

Peptide and Peptidomimetic Synthesis: As a protected β-amino acid, its primary application is in the synthesis of peptides and peptidomimetics.[1] Incorporation of this moiety can induce specific secondary structures (e.g., turns or helices) and increase resistance to enzymatic degradation compared to natural α-amino acid-based peptides.

-

Scaffold for Small Molecule Synthesis: The compound serves as a versatile scaffold. The carboxylic acid can be converted to a variety of functional groups, while the deprotected amine can participate in reactions like acylation, sulfonylation, or further alkylation, allowing for the rapid generation of a library of diverse compounds for screening.[4]

-

Introduction of Lipophilicity: The cyclopentyl group increases the lipophilicity (logP) of the final molecule. This is a critical strategy in drug design to enhance oral bioavailability and cell membrane permeability, which are essential properties for many drug candidates.

Conclusion

This compound represents a specialized yet highly valuable intermediate for chemical and pharmaceutical research. Its well-defined reactive sites—a selectively removable Boc protecting group and an activatable carboxylic acid—provide chemists with precise control over synthetic transformations. The incorporation of a cyclopentyl group offers a strategic tool for modulating the lipophilicity and conformational properties of target molecules. While direct experimental data remains sparse, this guide provides a robust, scientifically grounded framework for understanding and utilizing this compound's chemical properties to advance drug discovery and materials science projects.

References

-

The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Available at: [Link]

-

Chem-Impex International. (n.d.). N-Boc-3-amino-2-benzylpropionic acid. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Boc-3-amino-2,2-dimethyl-propionic acid. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Boc-(R)-3-amino-3-(2-fluorophenyl)propionic acid. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Boc-(R)-3-amino-3-(3-bromophenyl)propionic acid. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Boc-(S)-3-amino-2-(benzyloxymethyl)propionic acid. Retrieved from [Link]

-

Chem-Impex International. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

-

The Good Scents Company. (n.d.). cyclohexane propionic acid, 701-97-3. Retrieved from [Link]

-

Chem-Impex International. (n.d.). N-Boc-(2R,3R)-3-amino-2-hydroxy-3-phenylpropionic acid. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of (R)-(+)-Boc-Iturinic Acid (nC14) from Aspartic Acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Boc-(S)-3-amino-3-(3-methoxyphenyl)propionic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

Sources

N-Boc-3-cyclopentylamino-propionic acid molecular weight

An In-depth Technical Guide to the Molecular Weight of N-Boc-3-cyclopentylamino-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of this compound, focusing on its molecular weight as a cornerstone of its chemical identity and its implications in research and pharmaceutical development. We will delve into the theoretical calculation, experimental determination, and practical significance of this fundamental physicochemical property. This document is intended to serve as an authoritative resource for scientists engaged in peptide synthesis, medicinal chemistry, and drug discovery, offering both foundational knowledge and actionable protocols.

Introduction: The Critical Role of Molecular Weight in Drug Development

In the landscape of modern drug discovery, the precise characterization of novel chemical entities is paramount. The molecular weight of a compound is one of its most fundamental properties, influencing its purity, reactivity, and pharmacokinetic profile. This compound is a protected amino acid, a class of molecules that serve as essential building blocks in the synthesis of peptides and other complex therapeutics. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis of intricate molecular architectures.[1][2][3] The cyclopentylamino moiety introduces a non-polar, cyclic structure that can modulate the lipophilicity and conformational properties of the final compound, potentially enhancing its biological activity and metabolic stability. A thorough understanding of the molecular weight of this compound is therefore the starting point for its effective utilization in the development of new medicines.

PART 1: Chemical Identity and Physicochemical Properties

Chemical Structure and Molecular Formula

The systematic name this compound defines its structure unambiguously. It consists of a propionic acid backbone with a cyclopentylamino group at the third carbon, and a Boc protecting group on the nitrogen atom.

-

Propionic Acid Backbone: A three-carbon carboxylic acid.[4]

-

3-Cyclopentylamino Group: A cyclopentyl ring attached to a nitrogen atom, which is bonded to the third carbon of the propionic acid chain.

-

N-Boc Group: A tert-butyloxycarbonyl protecting group attached to the nitrogen of the amino group.

Based on this structure, the molecular formula is determined by summing the constituent atoms:

-

Carbon (C): 5 (from cyclopentyl) + 3 (from propionic acid) + 5 (from Boc group) = 13

-

Hydrogen (H): 9 (from cyclopentyl) + 4 (from propionic acid chain) + 9 (from Boc group) = 22

-

Nitrogen (N): 1

-

Oxygen (O): 2 (from carboxyl group) + 2 (from Boc group) = 4

Thus, the molecular formula for this compound is C₁₃H₂₃NO₄ .

Calculation of Molecular Weight

The molecular weight (MW) is calculated from the molecular formula using the atomic weights of each element.

Table 1: Calculation of the Molecular Weight of this compound

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 13 | 12.011 | 156.143 |

| Hydrogen (H) | 23 | 1.008 | 23.184 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Total | 257.33 |

The calculated monoisotopic molecular weight of this compound is 257.33 g/mol .

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white powder | Typical for similar N-Boc protected amino acids.[1][2][5] |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water. | The Boc and cyclopentyl groups are non-polar, while the carboxylic acid provides some polarity. |

| Melting Point | Expected to be in the range of 100-150 °C | Based on melting points of other N-Boc amino acids of similar size.[1][2] |

| pKa | Estimated to be around 4-5 for the carboxylic acid. | Typical for a carboxylic acid. |

| Stability | Stable under standard laboratory conditions. The Boc group is labile to strong acids. | The Boc group is designed for removal under specific acidic conditions. |

PART 2: Experimental Determination of Molecular Weight

The calculated molecular weight provides a theoretical value. For scientific rigor, this must be confirmed experimentally. Mass spectrometry is the gold standard for determining the molecular weight of a pure compound.

Mass Spectrometry Analysis

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electrospray ionization (ESI) is a suitable technique.

Caption: Experimental workflow for molecular weight confirmation by ESI-MS.

In positive ion mode, the molecule will likely be observed as the protonated species, [M+H]⁺.

-

m/z = 257.33 + 1.008 = 258.34

In negative ion mode, the deprotonated species, [M-H]⁻, would be observed.

-

m/z = 257.33 - 1.008 = 256.32

The presence of these ions at the expected m/z values would confirm the molecular weight of the compound.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a suitable solvent (e.g., methanol) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, such as 50:50 methanol:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

-

Instrument Setup (Example using a Time-of-Flight Mass Spectrometer):

-

Set the ionization mode to ESI positive or negative.

-

Capillary voltage: 3.5 kV

-

Sampling cone voltage: 30 V

-

Source temperature: 120 °C

-

Desolvation temperature: 350 °C

-

Desolvation gas flow: 600 L/hr

-

Mass range: 50-500 m/z

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data for 1-2 minutes to obtain a stable signal and a representative mass spectrum.

-

-

Data Analysis:

-

Process the raw data to obtain the mass spectrum.

-

Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Compare the observed m/z value with the calculated value. A mass accuracy within 5 ppm is typically expected with modern high-resolution mass spectrometers.

-

PART 3: Significance in Drug Development and Research Applications

The molecular weight of this compound is a critical parameter that underpins its use in several stages of drug development.

Quality Control and Purity Assessment

-

Identity Confirmation: Verifying the molecular weight is a fundamental step in confirming the identity of the synthesized or purchased material.

-

Purity Analysis: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) use the molecular weight to distinguish the target compound from impurities and starting materials.

Stoichiometric Calculations in Synthesis

In peptide synthesis, amino acids are added sequentially. Accurate molecular weight is essential for calculating the precise molar quantities needed for each coupling step, ensuring high reaction yields and minimizing side products.

Influence on Pharmacokinetics

The molecular weight of a drug candidate is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. While this compound is a building block, the properties it imparts to the final molecule are significant. The addition of this moiety will increase the molecular weight of the parent molecule by a known amount, which can be a factor in strategies to optimize drug-like properties, such as those described by Lipinski's Rule of Five.

Research Applications

This compound is a valuable building block for:

-

Peptide Synthesis: Introducing non-natural amino acids to create peptides with enhanced stability, receptor affinity, and cell permeability.[3][6]

-

Medicinal Chemistry: Serving as a scaffold for the synthesis of small molecule drugs. The cyclopentyl group can probe hydrophobic pockets in target proteins, while the carboxylic acid provides a handle for further chemical modification.

-

Development of Proteolysis-Targeting Chimeras (PROTACs): As a component of the linker or ligand in these novel therapeutic modalities.[]

Caption: Role of molecular weight in synthetic workflows.

Conclusion

The molecular weight of this compound, calculated to be 257.33 g/mol , is a fundamental parameter that is integral to its use in research and drug development. This guide has provided a comprehensive overview of its chemical properties, methods for its experimental verification, and its significance in synthetic and medicinal chemistry. For researchers and drug development professionals, a precise understanding and confirmation of this value are essential for ensuring the quality of their starting materials, the efficiency of their synthetic processes, and the integrity of their final products.

References

-

Propionic acid - Wikipedia. Wikipedia. [Link]

-

cyclohexane propionic acid, 701-97-3 - The Good Scents Company. The Good Scents Company. [Link]

-

Synthesis of (R)-(+)-Boc-Iturinic Acid (nC14) from Aspartic Acid - ResearchGate. ResearchGate. [Link]

-

Emerging Industrial Applications of Propionic Acid - Patsnap Eureka. Patsnap. [Link]

-

Propionic Acid | CH3CH2COOH | CID 1032 - PubChem. PubChem. [Link]

-

a brief review on recent advancements and biological activities of aryl propionic acid derivatives - ResearchGate. ResearchGate. [Link]

-

Propionic Acid Counteracts the Inflammation of Human Subcutaneous Adipose Tissue: A New Avenue for Drug Development - PubMed. PubMed. [Link]

-

Antisense and Functional Nucleic Acids in Rational Drug Development - MDPI. MDPI. [Link]

Sources

An In-Depth Technical Guide to N-Boc-3-cyclopentylamino-propionic acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block for Novel Therapeutics

In the landscape of modern medicinal chemistry, the design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Among the vast arsenal of chemical building blocks, N-Boc-3-cyclopentylamino-propionic acid emerges as a compound of significant interest. Its unique structural features, combining a carbamate-protected β-amino acid with a lipophilic cyclopentyl moiety, offer a versatile platform for the development of innovative pharmaceuticals. This technical guide, curated from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in drug development.

The Chemical Abstracts Service (CAS) has assigned the number 776330-74-6 to this compound. This unique identifier is crucial for the unambiguous identification of this compound in chemical databases and scientific literature.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's physicochemical properties is the bedrock of its successful application in research and development. This compound is a white to off-white solid, a characteristic typical of many protected amino acids. Its molecular formula is C13H23NO4, with a corresponding molecular weight of 257.33 g/mol .

| Property | Value | Source |

| CAS Number | 776330-74-6 | [1] |

| Molecular Formula | C13H23NO4 | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | Inferred from structure |

The structure of this compound, characterized by a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, a propionic acid backbone, and a cyclopentyl substituent, dictates its chemical behavior. The Boc group provides a crucial element of control in multi-step syntheses, as it is stable under a variety of reaction conditions but can be readily removed under acidic conditions. This allows for the selective deprotection and subsequent derivatization of the amino group.

Strategic Synthesis of this compound: A Plausible Approach

Experimental Protocol: A Two-Step Synthesis

This synthesis proceeds via a Michael addition of cyclopentylamine to an acrylic acid ester, followed by the introduction of the Boc protecting group.

Step 1: Synthesis of 3-(Cyclopentylamino)propanoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acrylate (1.0 equivalent) in a suitable solvent such as ethanol.

-

Nucleophilic Addition: To the stirred solution, add cyclopentylamine (1.1 equivalents) dropwise at room temperature. The slight excess of the amine ensures the complete consumption of the acrylate.

-

Reaction Monitoring: The progress of the Michael addition can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting materials. The reaction is typically allowed to stir at room temperature for 12-24 hours.

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product, ethyl 3-(cyclopentylamino)propanoate, can be purified by column chromatography on silica gel. The ester is then hydrolyzed to the corresponding carboxylic acid by treatment with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the product.

Causality: The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its relatively low boiling point, facilitating its removal. The use of a slight excess of cyclopentylamine drives the reaction to completion. Basic hydrolysis is a standard and efficient method for converting esters to carboxylic acids.

Step 2: N-Boc Protection

-

Reaction Setup: Suspend the 3-(cyclopentylamino)propanoic acid (1.0 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or tetrahydrofuran) and water.

-

Boc-Anhydride Addition: To this suspension, add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a base such as sodium bicarbonate or triethylamine to maintain a slightly alkaline pH.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC for the consumption of the starting amino acid.

-

Work-up and Purification: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous layer is then acidified to a pH of approximately 2-3 with a cold, dilute acid (e.g., 1M HCl), leading to the precipitation of the N-Boc protected product. The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Causality: The use of a biphasic solvent system allows for the dissolution of both the polar amino acid and the nonpolar Boc-anhydride. The base is essential to deprotonate the amino group, rendering it nucleophilic for the attack on the Boc-anhydride. Acidification during work-up protonates the carboxylic acid, making it less soluble in water and facilitating its precipitation.

Caption: Synthetic workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector as a singlet around 1.4 ppm. The protons of the cyclopentyl ring will appear as a series of multiplets in the aliphatic region. The methylene protons of the propionic acid backbone will also be present as multiplets.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the cyclopentyl ring and the propionic acid chain.

Infrared (IR) Spectroscopy

The IR spectrum will provide evidence for the key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching vibration for the carboxylic acid will be observed around 1700-1725 cm⁻¹, and another for the carbamate of the Boc group will appear around 1680-1700 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for assessing the purity of this compound. A typical method would employ a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, both containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. The compound can be detected using a UV detector, typically at a wavelength around 210-220 nm.

Caption: Workflow for the analytical characterization of the target compound.

Applications in Drug Development: A Scaffold for Innovation

The unique structural attributes of this compound make it a valuable building block in the design of new drugs.

Incorporation into Peptidomimetics and Peptide-Based Drugs

The Boc-protected amino acid can be readily incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. The cyclopentyl group introduces a lipophilic and conformationally constrained element into the peptide backbone. This can lead to several advantageous properties:

-

Enhanced Metabolic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide drug.

-

Improved Receptor Binding: The cyclopentyl group can occupy hydrophobic pockets in target receptors or enzymes, leading to increased binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The lipophilicity imparted by the cyclopentyl moiety can influence the solubility, permeability, and overall pharmacokinetic profile of the drug candidate.

Role of the Cyclopentyl Group in Medicinal Chemistry

The cyclopentyl group is a common motif in many approved drugs, where it often serves to enhance potency and improve drug-like properties. For example, in the anti-cancer drug Palbociclib and the antiviral drug Peramivir, the cyclopentyl group plays a crucial role in binding to their respective targets. The conformational flexibility of the cyclopentane ring, which exists in envelope and half-chair conformations, can allow for an optimal fit within a binding site.

A Building Block for Small Molecule Synthesis

Beyond its use in peptides, this compound can serve as a versatile starting material for the synthesis of more complex small molecules. The carboxylic acid and the protected amine provide two orthogonal handles for further chemical modification, allowing for the construction of diverse molecular architectures for screening in various disease models.

Conclusion: A Promising Component in the Chemist's Toolbox

This compound represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward, albeit not widely documented, synthesis, combined with its unique structural features, provides a powerful tool for the design and creation of novel therapeutic agents. The strategic incorporation of the cyclopentylamino moiety can lead to compounds with enhanced metabolic stability, improved target affinity, and favorable pharmacokinetic profiles. As the quest for new and more effective drugs continues, the importance of such well-designed molecular scaffolds will undoubtedly continue to grow.

References

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]. (Accessed: January 17, 2026).

-

PubChem. Cyclopentamine. Available at: [Link]. (Accessed: January 17, 2026).

-

PubMed. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. Available at: [Link]. (Accessed: January 17, 2026).

Sources

Spectroscopic Data for N-Boc-3-cyclopentylamino-propionic acid: An In-depth Technical Guide

Introduction

N-Boc-3-cyclopentylamino-propionic acid is a derivative of β-alanine, featuring a cyclopentyl group on the amine and a tert-butyloxycarbonyl (Boc) protecting group. This compound serves as a valuable building block in medicinal chemistry and drug development, where the cyclopentyl moiety can enhance lipophilicity and metabolic stability, and the Boc group allows for controlled peptide synthesis and other amine-related reactions. A thorough understanding of its spectroscopic characteristics is paramount for researchers in verifying its synthesis, assessing its purity, and elucidating its role in further chemical transformations.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and data from closely related structural analogs.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A. Experimental Protocol

A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or 500 MHz spectrometer at room temperature.

B. Expected ¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the Boc group, the propionic acid backbone, and the cyclopentyl ring. Due to the rotational barrier around the N-C(Boc) amide bond, some signals may appear broadened.

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | H -O(1) (Carboxylic Acid) |

| ~3.5-3.7 | m | 1H | H -C(1') (Cyclopentyl) |

| ~3.3-3.5 | t | 2H | H ₂-C(3) |

| ~2.5-2.7 | t | 2H | H ₂-C(2) |

| ~1.5-1.9 | m | 8H | H ₂-C(2'), H ₂-C(3'), H ₂-C(4'), H ₂-C(5') (Cyclopentyl) |

| 1.45 | s | 9H | H ₃-C(tBu) (Boc) |

-

Carboxylic Acid Proton (H-O(1)): A broad singlet is anticipated in the downfield region (δ 10-12 ppm). Its chemical shift and broadness are highly dependent on concentration and the presence of any water. This peak would disappear upon the addition of D₂O.

-

Cyclopentyl Methine Proton (H-C(1')): The proton on the carbon attached to the nitrogen is expected to be a multiplet in the range of δ 3.5-3.7 ppm due to coupling with the adjacent methylene protons on the cyclopentyl ring.

-

Propionic Acid Methylene Protons (H₂-C(3) and H₂-C(2)): The methylene group adjacent to the nitrogen (C(3)) is expected to appear as a triplet around δ 3.3-3.5 ppm, deshielded by the electron-withdrawing nitrogen atom. The methylene group adjacent to the carbonyl group (C(2)) will also be a triplet, shifted slightly upfield to around δ 2.5-2.7 ppm.

-

Cyclopentyl Methylene Protons: The remaining eight protons of the cyclopentyl ring are expected to appear as a complex multiplet in the aliphatic region, typically between δ 1.5-1.9 ppm.

-

Boc Protons (H₃-C(tBu)): A characteristic sharp singlet integrating to nine protons is expected around δ 1.45 ppm, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A. Experimental Protocol

The ¹³C NMR spectrum would be acquired on the same sample prepared for ¹H NMR analysis, using a 100 or 125 MHz spectrometer. A proton-decoupled sequence would be employed to yield a spectrum with singlets for each unique carbon atom.

B. Expected ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~175-178 | C (1) (Carboxylic Acid) |

| ~155-157 | C (Boc) (Carbonyl) |

| ~79-81 | C (tBu) (Quaternary) |

| ~55-58 | C (1') (Cyclopentyl) |

| ~45-48 | C (3) |

| ~34-37 | C (2) |

| ~30-33 | C (2'), C (5') (Cyclopentyl) |

| ~28.5 | C H₃(tBu) (Boc) |

| ~23-25 | C (3'), C (4') (Cyclopentyl) |

-

Carbonyl Carbons (C(1) and C(Boc)): Two signals are expected in the downfield region. The carboxylic acid carbonyl (C(1)) will appear around δ 175-178 ppm, while the carbamate carbonyl of the Boc group (C(Boc)) will be slightly upfield, around δ 155-157 ppm.

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group (C(tBu)) is expected around δ 79-81 ppm, and the three equivalent methyl carbons will give a strong signal at approximately δ 28.5 ppm.

-

Cyclopentyl Carbons: The methine carbon attached to the nitrogen (C(1')) will be the most deshielded of the cyclopentyl carbons, appearing around δ 55-58 ppm. The other four methylene carbons of the cyclopentyl ring will appear as two distinct signals in the range of δ 23-33 ppm.

-

Propionic Acid Carbons: The carbon adjacent to the nitrogen (C(3)) is expected around δ 45-48 ppm, while the carbon adjacent to the carboxylic acid (C(2)) will be around δ 34-37 ppm.

III. Infrared (IR) Spectroscopy

A. Experimental Protocol

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

B. Expected IR Data and Interpretation

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 2970-2870 | Strong | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1450 & ~1370 | Medium | C-H bend (Alkyl) |

| ~1160 | Strong | C-O stretch (Boc group) |

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

-

C-H Stretch: Strong absorption bands between 2970 and 2870 cm⁻¹ will be present, corresponding to the C-H stretching vibrations of the cyclopentyl and propionic acid methylene groups, as well as the methyl groups of the Boc protector.

-

C=O Stretches: Two distinct and strong carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch will appear around 1740 cm⁻¹, while the carbamate C=O of the Boc group will be at a slightly lower wavenumber, around 1690 cm⁻¹.

-

C-O Stretch: A strong band around 1160 cm⁻¹ is characteristic of the C-O stretching vibration within the Boc group.

IV. Mass Spectrometry (MS)

A. Experimental Protocol

A mass spectrum could be obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ESI source. Both positive and negative ion modes should be examined.

B. Expected Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol .

-

Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ would be expected at m/z 258.17. Common fragments would arise from the loss of the Boc group or parts of it:

-

Loss of tert-butyl group (-57 Da): [M - C₄H₉ + H]⁺ at m/z 202.11

-

Loss of the entire Boc group (-100 Da): [M - C₅H₈O₂ + H]⁺ at m/z 158.10

-

Loss of isobutylene from the Boc group (-56 Da): [M - C₄H₈ + H]⁺ at m/z 202.11

-

-

Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ would be expected at m/z 256.15.

An In-depth Technical Guide to the Solubility of N-Boc-3-cyclopentylamino-propionic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

Chemical Identity and Significance

N-Boc-3-cyclopentylamino-propionic acid is a synthetic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine.[1][2] This structural motif is of significant interest in medicinal chemistry and pharmaceutical development. The Boc group enhances stability and modulates reactivity, making the molecule a valuable building block in the synthesis of peptides and other complex organic molecules.[1] The cyclopentyl group introduces lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

The Critical Role of Solubility in Drug Development

Aqueous solubility is a fundamental physicochemical property that profoundly influences a drug's journey through the body.[3] Low solubility can lead to poor absorption, low bioavailability, and unpredictable in vitro results, ultimately increasing development costs and the risk of late-stage failure.[4][5] Therefore, a thorough understanding and accurate measurement of the solubility of new chemical entities like this compound are indispensable for successful drug discovery and formulation.

Objectives of this Guide

This guide provides a comprehensive technical overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals. The core objectives are:

-

To detail the key physicochemical properties influencing the compound's solubility.

-

To provide robust, step-by-step protocols for both thermodynamic and kinetic solubility determination.

-

To offer insights into data analysis, interpretation, and strategies for potential solubility enhancement.

Physicochemical Properties of this compound

Molecular Structure and Functional Groups

The structure of this compound contains several key functional groups that dictate its solubility behavior:

-

Carboxylic Acid: An ionizable group that will be deprotonated at higher pH, increasing aqueous solubility.

-

Boc-Protected Amine: The bulky, non-polar Boc group significantly increases the lipophilicity of the molecule. While the amine itself is protected, the carbamate linkage can influence hydrogen bonding.

-

Cyclopentyl Group: A non-polar, aliphatic ring that further contributes to the molecule's lipophilic character.

Key Calculated and Experimental Properties

While specific experimental data for this compound is not widely published, we can infer its properties from its constituent parts and similar molecules.

| Property | Estimated Value/Range | Implication on Solubility |

| Molecular Formula | C13H23NO4 | - |

| Molecular Weight | 257.33 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| pKa (Carboxylic Acid) | ~4.5 - 5.0 | The molecule will be predominantly in its neutral, less soluble form at pH < 4.5. Solubility will increase significantly as the pH rises above this value due to ionization.[6][7] |

| Calculated logP | ~2.5 - 3.5 | This value suggests a relatively lipophilic compound, which may have limited intrinsic aqueous solubility.[8] |

Note: These values are estimations based on the structure and data from analogous compounds like 3-cyclohexylpropionic acid and other N-Boc protected amino acids.[9] Experimental determination is required for definitive values.

Theoretical Framework: Factors Governing Solubility

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

For an ionizable compound like this compound, the relationship between pH, pKa, and the ratio of ionized to non-ionized species is described by the Henderson-Hasselbalch equation.[10][11][12] Since this molecule is a weak acid (due to the carboxylic acid group), its solubility is highly dependent on pH.[13][14]

For a weak acid: pH = pKa + log ( [Ionized Form] / [Non-ionized Form] )

The total aqueous solubility (S_total) is the sum of the intrinsic solubility of the non-ionized form (S₀) and the concentration of the ionized form. As the pH of the solution increases above the pKa, the carboxylic acid group deprotonates, forming a highly polar carboxylate anion, which dramatically increases the molecule's affinity for water.

Solvent Effects

While aqueous solubility is paramount, understanding solubility in organic solvents is crucial for synthesis, purification, and formulation. N-Boc protected amino acids are generally soluble in a range of organic solvents like ethyl acetate, chloroform, and dioxane, but insoluble in non-polar solvents like petroleum ether and water.[15] The choice of solvent during experiments, such as the use of DMSO for stock solutions in kinetic assays, must be carefully considered as it can lead to supersaturated solutions.[3][4]

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.[5]

-

Thermodynamic Solubility: The true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is the gold standard but is more time and resource-intensive.[5]

-

Kinetic Solubility: An apparent solubility measured under non-equilibrium conditions, often used in high-throughput screening.[3] It typically involves dissolving the compound in an organic solvent (like DMSO) first, then diluting it into an aqueous buffer.[4][5] This method is faster but can overestimate the true solubility due to the formation of supersaturated solutions.[3]

Protocol 1: Equilibrium (Thermodynamic) Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.[16]

Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is quantified.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4). Ensure enough solid is present to maintain a saturated solution with undissolved particles visible.[16]

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator set to a constant temperature (typically 25°C or 37°C).[17] Agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours).[5] It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been achieved.[16]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove all undissolved particles.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method.[18][19]

-

Data Analysis: Construct a standard curve using known concentrations of the compound. Use this curve to determine the concentration in the filtered samples, which represents the thermodynamic solubility at each pH.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method is well-suited for early drug discovery when compound availability is limited and rapid assessment is needed.[4]

Principle: A concentrated DMSO stock solution of the compound is diluted into an aqueous buffer. The formation of precipitate is measured, often by light scattering (nephelometry) or by analyzing the concentration remaining in solution after filtration.[5][20]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[4]

-

Dilution: In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at the desired pH.[20] The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

-

Incubation: Cover the plate and shake at room temperature for a set period (e.g., 1-2 hours).[5]

-

Analysis (Option A - Nephelometry): Measure the turbidity or light scattering in each well using a nephelometer. The point at which a significant increase in signal is observed corresponds to the kinetic solubility limit.[20]

-

Analysis (Option B - Filtration/Quantification): Use a 96-well filter plate to separate any precipitate.[4] Quantify the concentration of the compound in the filtrate using HPLC-UV or UV-Vis spectroscopy.[21]

Caption: Workflow for Kinetic Solubility Determination.

Data Analysis and Interpretation

Constructing a pH-Solubility Profile

By plotting the measured solubility (on a log scale) against the pH of the buffer, a pH-solubility profile can be generated. For this compound, this profile is expected to be relatively flat at low pH (representing the intrinsic solubility, S₀) and then increase sharply as the pH rises above the pKa of the carboxylic acid.

Hypothetical Solubility Data

The following table illustrates a potential dataset for this compound.

| Assay Type | pH | Solubility (µg/mL) | Solubility (µM) | Interpretation |

| Thermodynamic | 2.0 | 15 | 58.3 | Represents the intrinsic solubility (S₀) of the neutral species. |

| Thermodynamic | 7.4 | >500 | >1943 | High solubility at physiological pH due to ionization of the carboxylic acid. |

| Kinetic | 7.4 | >750 | >2915 | As expected, the kinetic value is higher than the thermodynamic value, possibly due to supersaturation. |

Strategies for Solubility Enhancement

If the intrinsic solubility of this compound proves to be a limiting factor for a specific application, several strategies can be employed:

-

pH Adjustment: The most straightforward method for this compound is to work in a buffered solution with a pH above its pKa (e.g., pH > 6.0) to ensure the carboxylic acid is in its ionized, more soluble form.

-

Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of the non-polar regions of the molecule.

-

Salt Formation: Although the Boc-protected amine is not basic, the carboxylic acid can be used to form salts with appropriate cations (e.g., sodium, potassium), which are typically much more water-soluble than the free acid.

Conclusion

This compound is a molecule with pH-dependent solubility, a characteristic governed by its carboxylic acid group. Its intrinsic solubility is expected to be limited due to the lipophilic nature of the cyclopentyl and Boc groups. However, its solubility increases dramatically in neutral to basic conditions. Accurate determination of both thermodynamic and kinetic solubility is crucial for its effective use in research and development. The protocols and theoretical frameworks provided in this guide offer a robust system for characterizing and understanding the solubility of this important synthetic building block.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzoylpropionic acid. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ACS Omega. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]

-

Halo Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

-

NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

-

NIH. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

-

ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

The Good Scents Company. (n.d.). cyclohexane propionic acid, 701-97-3. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-(2-Chloroacetamido)phenyl)propanoic acid. Retrieved from [Link]

-

PubMed. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

-

Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. cyclohexane propionic acid, 701-97-3 [thegoodscentscompany.com]

- 10. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 11. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 12. microbenotes.com [microbenotes.com]

- 13. researchgate.net [researchgate.net]

- 14. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. who.int [who.int]

- 18. improvedpharma.com [improvedpharma.com]

- 19. researchgate.net [researchgate.net]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stability and Storage of N-Boc-3-cyclopentylamino-propionic acid

This guide provides an in-depth technical overview of the stability and recommended storage conditions for N-Boc-3-cyclopentylamino-propionic acid. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their workflows. The information herein is synthesized from established principles of organic chemistry, pharmaceutical stability testing, and available data on analogous structures.

Introduction to this compound

This compound is a synthetic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine. This structure makes it a valuable building block in the synthesis of various organic molecules, including peptidomimetics and other compounds of pharmaceutical interest. The Boc group provides temporary protection of the amine functionality, allowing for selective reactions at other sites of the molecule.[1][2] Its stability is therefore a critical parameter for ensuring the integrity and purity of synthetic intermediates and final products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.

| Property | Value | Source/Justification |

| Molecular Formula | C₁₃H₂₃NO₄ | Calculated from structure |

| Molecular Weight | 257.33 g/mol | Calculated from structure |

| Appearance | White to off-white powder | Typical for similar compounds[1][2] |

| Solubility | Soluble in organic solvents (e.g., methanol, dichloromethane), sparingly soluble in water. | Based on the presence of the large hydrophobic cyclopentyl and Boc groups, and the polar carboxylic acid. |

| pKa (Carboxylic Acid) | ~4-5 | Estimated based on the propionic acid moiety.[3][4] |

| pKa (Boc-Amine) | N/A (protected) | The Boc group is not basic. |

Table 1: Physicochemical Properties of this compound

Recommended Storage and Handling Conditions

Proper storage is crucial to maintain the chemical integrity of this compound. Based on the chemical structure and general guidelines for similar compounds, the following conditions are recommended:

-

Temperature: Store in a cool, dry place, ideally between 2-8°C for long-term storage.[1][2][5][6] Refrigeration minimizes the rate of potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. This minimizes the risk of oxidative degradation.

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[5][7][8][9]

-

Light: Protect from direct sunlight and strong light sources, as UV radiation can potentially induce degradation.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7][9]

Potential Degradation Pathways

The primary modes of degradation for this compound are anticipated to be through the cleavage of the Boc protecting group and potential oxidation.

Acid-Catalyzed Deprotection

The tert-butyloxycarbonyl (Boc) group is well-known for its lability under acidic conditions.[11][12][13][14] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton, with the concomitant release of carbon dioxide. This results in the formation of the free secondary amine, 3-cyclopentylamino-propionic acid.

Figure 1: Proposed pathway for acid-catalyzed degradation.

Oxidative Degradation

While less common for the Boc group itself, the cyclopentyl ring and the propionic acid backbone could be susceptible to oxidation under harsh conditions, potentially leading to the formation of various oxidized byproducts. The specific products would depend on the nature of the oxidizing agent.

Recommended Stability Testing Program

A comprehensive stability testing program is essential to definitively determine the shelf-life and optimal storage conditions for this compound. This program should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.[10][15][16][17][18]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of assessing the stability of a drug substance.[10][15][16][17][18] The goal is to accelerate the degradation to predict the likely degradation pathways and to develop stability-indicating analytical methods.[10][16]

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[15]

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[15]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.[15]

-

Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period, following ICH Q1B guidelines.[10][15]

-